Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate
Description
Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate is a heterocyclic compound featuring a benzoxazole core linked to a 2-chlorophenyl group via a methyl carbonate ester. Benzoxazole derivatives are notable for their diverse applications in medicinal chemistry and materials science, often serving as scaffolds for bioactive molecules due to their stability and tunable electronic properties.
Properties
CAS No. |
109243-63-2 |
|---|---|
Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chlorophenyl)methyl] methyl carbonate |
InChI |
InChI=1S/C16H12ClNO4/c1-20-16(19)22-14(10-6-2-3-7-11(10)17)15-18-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3 |
InChI Key |
LXDOFZPFQJSURS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be further reacted with various reagents to form the desired benzoxazole derivatives. The specific synthetic route for Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with 2-chlorophenylmethanol and methyl chloroformate under appropriate conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of benzoxazole derivatives, including benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate. Research indicates that compounds featuring the benzoxazole moiety exhibit promising activity against various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against human colorectal carcinoma (HCT 116) cells, with some compounds demonstrating IC50 values in the micromolar range, indicating their potential as lead compounds for further development in cancer therapy .
1.2 Analgesic Properties
Benzoxazole derivatives have also been investigated for their analgesic effects. A study conducted on substituted phenyl derivatives revealed that certain compounds significantly inhibited human monoacylglycerol lipase (MAGL), which is involved in pain signaling pathways. The most potent derivatives achieved IC50 values as low as 7.6 nM, suggesting their potential use in pain management therapies .
1.3 Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has been documented, with several compounds exhibiting activity against a range of pathogens. For example, specific derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, making them candidates for further exploration as antimicrobial agents .
Synthetic Applications
2.1 Catalytic Applications
This compound can serve as a precursor or catalyst in organic synthesis. Recent advancements in synthetic methodologies employing benzoxazole derivatives have demonstrated their utility as catalysts in various reactions, including condensation and cyclization processes. For instance, the use of nanomaterials as catalysts has resulted in high yields and reduced reaction times for the synthesis of benzoxazoles .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Case Studies
Case Study 1: Antitumor Activity Assessment
A specific study assessed the antitumor activity of a series of benzoxazole derivatives against HCT 116 cells using the Sulforhodamine B assay. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups, suggesting a structure-activity relationship that can guide future drug design efforts.
Case Study 2: Analgesic Mechanism Investigation
In another investigation focusing on analgesic properties, researchers evaluated the inhibition of MAGL by various benzoxazole derivatives. The results indicated that modifications on the phenyl ring significantly affected the inhibitory potency, providing insights into optimizing these compounds for therapeutic use.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-chlorophenyl substituent in the target compound distinguishes it from analogs with para-chlorophenyl or fluorophenyl groups. highlights four piperazine-linked benzoxazole derivatives, including:
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine (78% yield, m.p. 176–177°C)
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-chlorophenyl)piperazine (70% yield, m.p. 164–165°C)
Key Observations:
- The ortho-chlorophenyl analog exhibits a higher melting point and yield than its para-chlorophenyl counterpart, suggesting superior crystallinity and synthetic efficiency. This may arise from steric or electronic effects influencing packing efficiency .
Table 1: Physicochemical Properties of Selected Analogs
| Compound Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Chlorophenyl (ortho) | 78 | 176–177 |
| 4-Chlorophenyl (para) | 70 | 164–165 |
| 2,4-Difluorophenyl | 67 | 169–170 |
Tautomeric Behavior and Electronic Effects
explores tautomerism in 2-phenacylbenzoxazoles, where substituents influence equilibrium between ketimine (K), enolimine (O), and enaminone (E) forms (Scheme 1b). The 2-chlorophenyl group in the target compound may:
- Stabilize the ketimine form due to electron-withdrawing effects, reducing resonance interactions required for tautomerization.
Comparative Note:
Functional Group Influence: Methyl Carbonate vs. Other Esters
The methyl carbonate ester in the target compound differs from the HCl salts and thioacetate esters described in and . Key distinctions include:
- Hydrolysis Sensitivity: Carbonate esters are generally more hydrolytically stable than thioesters (e.g., methyl 2-(2-thioxobenzo[d]oxazol-3(2H)-yl)acetate in ), which may degrade under acidic conditions .
- Synthetic Accessibility: HCl salts of piperazine-linked benzoxazoles () require protonation for crystallization, whereas methyl carbonate esters might employ milder conditions .
Research Findings and Implications
Synthetic Efficiency: Ortho-chlorophenyl benzoxazole derivatives exhibit higher yields and melting points than para-substituted or fluorinated analogs, suggesting advantageous steric/electronic profiles for scale-up .
Tautomeric Control: The 2-chlorophenyl group likely stabilizes the ketimine form, reducing unwanted side reactions in synthesis or biological environments .
Biological Activity
Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzoxazole moiety, which is known for its diverse biological activities. The incorporation of a chlorophenyl group enhances its pharmacological profile. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this structure were tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12l | HepG2 | 10.50 | VEGFR-2 inhibition |
| 12l | MCF-7 | 15.21 | Apoptosis induction |
| 19 | SNB-75 | 35.49 | MAGL inhibition |
| 20 | SNB-75 | 31.88 | MAGL inhibition |
The most potent compound, 12l , showed an IC50 value of 10.50 µM against HepG2 cells and induced apoptosis by elevating caspase-3 levels significantly .
Analgesic Activity
In addition to anticancer properties, benzoxazole derivatives have been investigated for their analgesic effects. For example, certain compounds demonstrated the ability to inhibit the human monoacylglycerol lipase (hMAGL), which is involved in pain modulation.
Table 2: Analgesic Activity via hMAGL Inhibition
| Compound | IC50 (nM) | Effect on Pain Pathway |
|---|---|---|
| 19 | 8.4 | Strong analgesic effect |
| 20 | 7.6 | Strong analgesic effect |
These findings suggest that the analgesic properties may be linked to the inhibition of lipid signaling pathways, providing a dual therapeutic approach for pain management and cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the benzoxazole ring significantly affects the biological activity. For example, compounds with electron-withdrawing groups such as nitro or sulfonamide groups exhibited enhanced potency against cancer cell lines and hMAGL compared to their unsubstituted counterparts .
Case Studies
- Benzoxazole Derivatives in Cancer Therapy : A study evaluated a series of benzoxazole derivatives for their anticancer activity against various cell lines, showing promising results with several compounds achieving IC50 values below 20 µM.
- hMAGL Inhibition for Pain Relief : Another research focused on the analgesic potential of these compounds through hMAGL inhibition, revealing that certain derivatives could significantly reduce pain-related behaviors in animal models.
Q & A
Q. What are the recommended synthetic routes for preparing Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves coupling a benzo[d]oxazole derivative with a 2-chlorophenylmethyl precursor, followed by esterification with methyl carbonate. Key steps include:
- Base-mediated nucleophilic substitution : Use of NaH in anhydrous THF (as in ) to activate the benzo[d]oxazol-2-yl group for coupling.
- Esterification : Reaction with methyl chloroformate under inert conditions, similar to benzoyl chloride derivatization methods ().
Critical Parameters : - Moisture-sensitive intermediates require strict anhydrous conditions (e.g., dry THF, argon atmosphere).
- Temperature control during coupling (0–5°C for exothermic steps).
- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.
Reference :
Q. How can researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most effective?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolve stereochemistry and confirm dimeric interactions (e.g., C–H···O/N bonds as in ).
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm for benzo[d]oxazole and 2-chlorophenyl groups) and methyl carbonate signals (~3.8 ppm for OCH₃).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify substituent positions.
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Detect carbonate ester C=O stretches (~1740 cm⁻¹).
Reference :
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Hydrolytic sensitivity : The methyl carbonate ester is prone to hydrolysis. Store under anhydrous conditions (desiccated, −20°C) and avoid aqueous workups unless stabilized.
- Light sensitivity : Benzo[d]oxazole derivatives may degrade under UV light; use amber vials for storage.
- Thermal stability : Conduct TGA/DSC analysis to determine decomposition thresholds ( suggests analogs degrade above 150°C).
Reference :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or ambiguous mass fragments)?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to assess conformational exchange in solution.
- Isotopic labeling : Introduce deuterated analogs to trace fragment origins in MS.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
- Crystallographic cross-validation : Resolve ambiguities by correlating solid-state (XRD) and solution-phase data.
Reference :
Q. What mechanistic insights guide the optimization of benzo[d]oxazole coupling reactions in this compound’s synthesis?
Methodological Answer:
- Sigmatropic rearrangements : Analogous to ’s [3,3]-sigmatropic pathways, evaluate if intermediates undergo unintended rearrangements under basic conditions.
- Catalytic screening : Test Pd/C or scandium triflate () for regioselective coupling.
- Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
Reference :
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent effects : Use COSMO-RS or SMD models to simulate polarity impacts on reaction pathways.
- Docking studies : If bioactive, simulate interactions with target enzymes (e.g., fluorogenic probe analogs in ).
Reference :
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize stoichiometry, solvent ratios, and temperature gradients.
- In-line purification : Employ continuous flow systems with scavenger resins to remove unreacted 2-chlorophenyl precursors.
- Byproduct tracking : Use LC-MS with charged aerosol detection (CAD) to identify low-abundance impurities.
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
